molecular formula C21H24ClN3O3 B10868475 N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

Cat. No.: B10868475
M. Wt: 401.9 g/mol
InChI Key: PVBVFCAECMMVBT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a piperazine ring with a hydroxyethyl substituent. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzoyl Chloride Intermediate: The initial step often involves the reaction of 2-benzoyl-4-chlorophenylamine with thionyl chloride to form the corresponding benzoyl chloride intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the benzoyl chloride intermediate with 2-hydroxyethylpiperazine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide: shares similarities with other benzoyl and piperazine derivatives, such as:

Uniqueness

  • The presence of both the benzoyl and chlorophenyl groups, along with the hydroxyethyl piperazine moiety, gives this compound unique chemical and biological properties. This combination of functional groups can result in distinct reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24ClN3O3/c22-17-6-7-19(18(14-17)21(28)16-4-2-1-3-5-16)23-20(27)15-25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13,15H2,(H,23,27)

InChI Key

PVBVFCAECMMVBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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